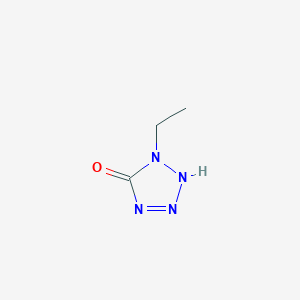

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethyl-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVZUMUVGRLSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219114 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69048-98-2 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69048-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069048982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2), a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its significant application in the pharmaceutical industry, particularly as a precursor in the synthesis of the potent opioid analgesic, Alfentanil. Experimental procedures, safety data, and logical workflows for its synthesis and utilization are presented to support research and development activities.

Introduction

This compound is a substituted tetrazolone, a class of five-membered nitrogen-containing heterocycles. Tetrazole chemistry has garnered significant interest since its inception in the late 19th century, with applications spanning medicine, materials science, and agriculture.[1][2] Tetrazolones, in particular, are recognized as effective bioisosteres for carboxylic acids, a property leveraged in drug design to enhance pharmacokinetic profiles.[1] The title compound serves as a crucial building block in multi-step syntheses, most notably in the production of Alfentanil, a short-acting synthetic opioid analgesic.[1][3][4] This guide aims to consolidate the available technical information on this compound to facilitate its synthesis and application in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 69048-98-2 | [1][5][6] |

| Molecular Formula | C₃H₆N₄O | [5][6] |

| Molecular Weight | 114.11 g/mol | [1][6] |

| Appearance | White to off-white or beige-brownish solid/crystals | [4][7] |

| Melting Point | 80 °C | [5][6] |

| Boiling Point | 121 °C | [6] |

| Density | 1.55 g/cm³ | [5][6] |

| Flash Point | 27 °C | [6] |

| pKa (Predicted) | -1.42 ± 0.20 | [4][7] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | [6] |

| InChI Key | YVVZUMUVGRLSRZ-UHFFFAOYSA-N | [1] |

| SMILES | CCn1[nH]nnc1=O | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the tetrazole ring via cycloaddition or the alkylation of a pre-formed tetrazolone core.[1]

Synthesis via [3+2] Cycloaddition

A common and direct method for the synthesis of substituted tetrazoles is the [3+2] cycloaddition reaction between an azide source and a nitrile.[1] For the synthesis of the title compound, this would involve the reaction of sodium azide with an ethyl isocyanate or a related precursor that can provide the ethyl group at the N1 position.

Logical Workflow for Cycloaddition Synthesis

Caption: Logical workflow for the synthesis via [3+2] cycloaddition.

Exemplary Experimental Protocol (Adapted from general tetrazole synthesis):

-

Materials: Ethyl isocyanate, sodium azide, ammonium chloride, and dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isocyanate (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.

-

Heat the reaction mixture at a temperature range of 100-120 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis via Alkylation of a Tetrazolone Precursor

An alternative route involves the alkylation of a pre-formed 1,2-dihydro-5H-tetrazol-5-one ring with an ethylating agent.[1] This method allows for the introduction of the ethyl group in a separate step.

Logical Workflow for Alkylation Synthesis

Caption: Logical workflow for the synthesis via alkylation.

Exemplary Experimental Protocol (Adapted from general tetrazole alkylation):

-

Materials: 1,2-dihydro-5H-tetrazol-5-one, ethyl iodide, potassium carbonate, and acetone.

-

Procedure:

-

To a stirred suspension of 1,2-dihydro-5H-tetrazol-5-one (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Application in the Synthesis of Alfentanil

The primary documented application of this compound is as a key intermediate in the multi-step synthesis of Alfentanil.[1][8][9] The synthesis involves the N-alkylation of a piperidine derivative with a side chain derived from the title compound. A common strategy is to first convert this compound to a more reactive electrophile, such as 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is then used to alkylate the piperidine nitrogen.[8][10]

Workflow for the Synthesis of Alfentanil Intermediate

Caption: Workflow for Alfentanil synthesis using the title compound.

Experimental Protocol for the Preparation of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (Adapted from Patent Literature): [11]

-

Materials: 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one (75 g, 0.65 mole), 1,2-dibromoethane (320 g, 1.69 mole), acetonitrile (200 mL), and triethylamine (68 g, 0.66 mole).[11]

-

Procedure:

-

Charge a 2-liter reaction flask with all the reactants under a nitrogen atmosphere.[11]

-

Stir the mixture using a mechanical stirrer and heat to reflux for approximately one hour.[11]

-

Monitor the reaction completion by LC.[11]

-

Evaporate the acetonitrile using a rotary evaporator.[11]

-

Add deionized water (200 mL) and methylene chloride (500 mL) and stir for 5 minutes.[11]

-

Separate the layers and wash the organic layer with water.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[11]

-

Spectroscopic and Analytical Data

| Analysis Type | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 3.9-4.2 ppm and a triplet around 1.3-1.5 ppm) and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the ethyl group carbons, and the carbonyl carbon of the tetrazolone ring. |

| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (around 1700-1750 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 114.11 g/mol . |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a refrigerator under an inert atmosphere. The compound is reported to be moisture-sensitive.[6]

Conclusion

This compound is a valuable synthetic intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of Alfentanil. This technical guide has provided a consolidated resource on its properties, synthesis, and applications. The detailed workflows and exemplary protocols are intended to assist researchers and drug development professionals in their work with this compound. As with all chemical syntheses, appropriate safety measures and analytical characterization are paramount.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a comprehensive risk assessment prior to any experimental work. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

- 1. This compound | 69048-98-2 | Benchchem [benchchem.com]

- 2. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Protheragen [protheragen.ai]

- 5. 5H-tetrazol-5-one, 1-ethyl-1,2-dihydro- | CAS 69048-98-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: 69048-98-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 9. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]

- 11. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. A critical intermediate in the synthesis of the potent opioid analgesic Alfentanil, this heterocyclic compound possesses a unique structural framework that is of significant interest in medicinal chemistry.[1] This document details its physicochemical properties, summarizes available spectroscopic data, and outlines established synthetic protocols. Particular emphasis is placed on providing a detailed understanding of its molecular geometry and electronic characteristics to aid in further research and development applications.

Introduction

This compound, with the CAS Number 69048-98-2, is a substituted tetrazolone.[1][2][3][4][5][6][7] The tetrazole ring system is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic profile of drug candidates.[1] The primary application of this compound is as a key building block in the multi-step synthesis of Alfentanil, a short-acting synthetic opioid.[1][6] A thorough understanding of its molecular structure and reactivity is therefore crucial for optimizing existing synthetic routes and exploring novel applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to a nitrogen atom and a carbonyl group at the 5-position.

Molecular Formula: C₃H₆N₄O[5]

Molecular Weight: 114.11 g/mol [5][6]

Appearance: White to off-white or beige-brownish solid/crystals or powder.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 80 °C | [3][7] |

| Boiling Point | 121-120.7 °C at 760 mmHg | [3][7] |

| Density | 1.55 g/cm³ | [7] |

| pKa (Predicted) | -1.42 ± 0.20 | [3][8] |

| Flash Point | 27 °C | [3] |

Structural Data

As of the latest literature review, a definitive crystal structure for this compound has not been publicly deposited in crystallographic databases. Therefore, precise experimental bond lengths and angles are not available. Computational modeling and comparison with structurally similar tetrazole derivatives can provide estimations of these parameters.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. The following sections summarize the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A triplet corresponding to the methyl (CH₃) protons of the ethyl group.

-

A quartet corresponding to the methylene (CH₂) protons of the ethyl group.

-

A broad singlet for the N-H proton on the tetrazole ring.

¹³C NMR:

-

A signal for the methyl (CH₃) carbon of the ethyl group.

-

A signal for the methylene (CH₂) carbon of the ethyl group.

-

A signal for the carbonyl (C=O) carbon in the tetrazole ring.

-

A signal for the carbon atom within the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carbonyl) | 1700-1750 |

| C=N Stretch | ~1600 |

| N-H Bend | ~1500 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

| Ion | Expected m/z |

| [M+H]⁺ | 115.06 |

| [M+Na]⁺ | 137.04 |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for tetrazole derivatives. The two primary methods are the [3+2] cycloaddition reaction and the alkylation of a pre-formed tetrazole ring.[1]

[3+2] Cycloaddition

This is a common and efficient method for forming the tetrazole ring.[1] The general workflow involves the reaction of an azide source with a nitrile.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound via [3+2] cycloaddition is outlined below. This protocol is a generalized procedure based on established methods for tetrazole synthesis.

Materials:

-

Propionitrile

-

Sodium Azide

-

Ammonium Chloride

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (concentrated)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionitrile (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Alkylation of 5H-tetrazol-5-one

An alternative synthetic route involves the direct alkylation of the pre-formed 5H-tetrazol-5-one ring system.

Experimental Protocol:

The following is a generalized experimental protocol for the alkylation of 5H-tetrazol-5-one.

Materials:

-

5H-tetrazol-5-one

-

Ethyl Iodide (or other suitable ethylating agent)

-

Potassium Carbonate (or other suitable base)

-

Acetone (or other suitable solvent)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Suspend 5H-tetrazol-5-one (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for 6-12 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate and is not known to possess significant biological activity itself. A comprehensive search of the scientific literature did not reveal any studies investigating its direct interaction with biological targets or its involvement in specific signaling pathways. Its importance lies in its role as a precursor to pharmacologically active molecules like Alfentanil.

Conclusion

This compound is a well-characterized heterocyclic compound with established physicochemical properties and synthetic methodologies. While detailed crystallographic and spectroscopic data are not yet publicly available, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. Further research to elucidate its precise three-dimensional structure and detailed spectroscopic characteristics would be a valuable contribution to the field. The provided experimental protocols offer a starting point for the efficient and reliable synthesis of this key building block for the development of valuable pharmaceuticals.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound CAS#: 69048-98-2 [chemicalbook.com]

- 4. This compound | C3H6N4O | CID 135472943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound | 69048-98-2 | Benchchem [benchchem.com]

- 7. 5H-tetrazol-5-one, 1-ethyl-1,2-dihydro- | CAS 69048-98-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Page loading... [guidechem.com]

Technical Guide: Physical Properties of 1-Ethyltetrazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyltetrazolinone, also known as 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, is a five-membered heterocyclic organic compound. Its structure is characterized by a tetrazole ring substituted with an ethyl group at the 1-position and a carbonyl group at the 5-position. This compound serves as a crucial intermediate in the synthesis of various more complex molecules, most notably the potent, short-acting opioid analgesic, alfentanil.[1][2][3][4] A thorough understanding of its physical properties is essential for its handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the core physical properties of 1-ethyltetrazolinone, outlines representative experimental protocols for their determination, and includes a workflow for a key analytical procedure.

Core Physical Properties

The physical characteristics of 1-ethyltetrazolinone are summarized in the table below. These properties are critical for predicting its behavior in various solvents and under different temperature conditions, which is vital for its use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₃H₆N₄O |

| Molecular Weight | 114.11 g/mol |

| Appearance | White to off-white or beige-brownish solid/crystals or powder |

| Melting Point | 78-80 °C |

| Boiling Point | 121 °C |

| Solubility | Soluble in chloroform and dichloromethane |

| Storage | Refrigerator, under inert atmosphere |

Experimental Protocols

While specific experimental data for the determination of every physical property of 1-ethyltetrazolinone is not extensively published, standardized methods for organic compounds are applicable. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Objective: To determine the temperature range over which 1-ethyltetrazolinone transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 1-ethyltetrazolinone sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample should be approximately 2-3 mm in height.[5]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (approximately 78°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

Solubility Determination

Understanding the solubility of 1-ethyltetrazolinone in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Objective: To qualitatively or quantitatively determine the solubility of 1-ethyltetrazolinone in different solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated pipettes or syringes

Procedure (Qualitative):

-

Place a small, pre-weighed amount of 1-ethyltetrazolinone (e.g., 10 mg) into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) in small increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the tube for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

Continue adding solvent in measured portions until the solid completely dissolves, or until a significant volume of solvent has been added without dissolution.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" at the tested concentration.

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of 1-ethyltetrazolinone to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.[7]

-

Determine the concentration of 1-ethyltetrazolinone in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the workflow for determining the melting point of 1-ethyltetrazolinone using the capillary method, a fundamental technique for characterizing solid organic compounds.

Conclusion

The physical properties of 1-ethyltetrazolinone are well-defined and critical for its application in synthetic organic chemistry. As a key building block for pharmaceuticals like alfentanil, a precise understanding of its melting point, solubility, and stability is paramount for process optimization, purity assessment, and safe handling. The standardized protocols outlined in this guide provide a reliable framework for the characterization of this and similar heterocyclic compounds, ensuring reproducibility and accuracy in research and development settings.

References

- 1. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 3. 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | 69048-98-2 | Benchchem [benchchem.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (IUPAC Name: 4-Ethyl-1H-tetrazol-5-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key heterocyclic compound primarily utilized as a crucial intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil.[1] This document details its chemical identity, physicochemical properties, and a detailed plausible synthesis protocol based on established methodologies for tetrazole formation. Furthermore, this guide outlines the role of this compound in the synthetic pathway of Alfentanil.

Chemical Identity and Properties

The compound this compound is systematically named 4-Ethyl-1H-tetrazol-5-one according to IUPAC nomenclature. It is a substituted tetrazolone, a class of five-membered heterocyclic compounds containing four nitrogen atoms.

Table 1: Physicochemical and Spectroscopic Data for 4-Ethyl-1H-tetrazol-5-one

| Property | Value |

| IUPAC Name | 4-Ethyl-1H-tetrazol-5-one |

| CAS Number | 69048-98-2 |

| Molecular Formula | C₃H₆N₄O |

| Molecular Weight | 114.11 g/mol |

| Melting Point | 80 °C |

| Boiling Point | 121 °C |

| Appearance | White to off-white solid |

| ¹H NMR | Signals for the ethyl group and the tetrazole ring protons. |

| ¹³C NMR | Signals for the ethyl group and the tetrazole ring carbon. |

| IR Spectroscopy | Characteristic peaks for the tetrazole ring and carbonyl group. |

| Mass Spectrometry | Consistent with the molecular weight of the compound. |

Synthesis of 4-Ethyl-1H-tetrazol-5-one: Experimental Protocol

The synthesis of 4-Ethyl-1H-tetrazol-5-one can be achieved through several synthetic routes common for tetrazole derivatives, most notably via a [3+2] cycloaddition reaction. The following protocol is a detailed methodology based on the reaction of an isocyanate with an azide.

2.1. Materials and Equipment

-

Ethyl isocyanate

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Analytical equipment for product characterization (NMR, IR, MS)

2.2. Experimental Procedure

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of sodium azide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: To the stirred suspension, slowly add ethyl isocyanate (1.0 equivalent) at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Ethyl-1H-tetrazol-5-one as a white to off-white solid.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Role in the Synthesis of Alfentanil

4-Ethyl-1H-tetrazol-5-one is a critical building block in the multi-step synthesis of Alfentanil.[1] The tetrazole moiety is incorporated into the final drug structure. The general synthetic workflow involving this intermediate is outlined below.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of various pharmaceuticals, notably the potent analgesic Alfentanil. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

| Property | Value |

| Molecular Formula | C₃H₆N₄O |

| Molecular Weight | 114.11 g/mol [1][2] |

| CAS Number | 69048-98-2 |

| Appearance | White to off-white solid or beige-brownish crystals/powder[3][4] |

| Melting Point | 80 °C |

| Boiling Point | 121 °C (120.7 °C at 760 mmHg)[4] |

| Density | 1.55 g/cm³[4] |

Table 1: Physicochemical Properties

| Spectroscopic Technique | Wavelength/Frequency/m/z | Assignment |

| IR Spectroscopy | ~1600 cm⁻¹ | C=N stretch[1] |

| ~1500 cm⁻¹ | N-H bend[1] | |

| Mass Spectrometry (ESI-MS) | m/z 115 | [M+H]⁺[1] |

Table 2: Infrared and Mass Spectrometry Data

| Nucleus | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Multiplicity | Assignment |

| ¹H | ~4.2 | Quartet | -CH₂- (Ethyl group)[1] |

| ~1.3 | Triplet | -CH₃ (Ethyl group)[1] | |

| ¹³C | Data not available in the public domain | - | Tetrazole ring C=O |

| Data not available in the public domain | - | -CH₂- (Ethyl group) | |

| Data not available in the public domain | - | -CH₃ (Ethyl group) |

Table 3: NMR Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of ethyl isocyanate with sodium azide, often in the presence of a Lewis acid catalyst. This method is a common route for the preparation of 1-substituted-5(4H)-tetrazolinones.

Materials:

-

Ethyl isocyanate

-

Sodium azide (NaN₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Mineral acid (e.g., HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the polar aprotic solvent.

-

Carefully add sodium azide to the solvent with stirring.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

-

After the addition of the Lewis acid, allow the mixture to stir for a specified time at a controlled temperature to form the reactive azide species.

-

Slowly add ethyl isocyanate to the reaction mixture, ensuring the temperature remains controlled.

-

After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 70-80 °C) and stirred for several hours to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a mixture of ice and excess mineral acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent opioid analgesic, Alfentanil. This document presents available solubility data, outlines a detailed experimental protocol for its determination, and illustrates its role in a significant synthetic pathway.

Core Data Presentation

| Solvent | Solubility | Citation |

| Chloroform | Slightly Soluble | [1] |

| Dichloromethane | Slightly Soluble | [1] |

Note: The term "slightly soluble" typically indicates that a solute has a solubility in the range of 1 to 10 g/L. However, without specific experimental data, this should be considered an approximation. Further experimental validation is required to establish the quantitative solubility of this compound in a wider range of solvents.

Experimental Protocols

To address the gap in quantitative solubility data, a standardized experimental protocol based on the widely accepted shake-flask method is detailed below. This method can be employed to determine the solubility of this compound in various solvents of interest.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the quantitative solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

-

This compound (solid, high purity)

-

Selected solvent (e.g., water, ethanol, chloroform, dichloromethane, etc., analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

-

Measure the analytical response of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualizations

The primary application of this compound is as a crucial building block in the multi-step synthesis of the opioid analgesic, Alfentanil. The following diagram illustrates this key logical relationship.

Caption: Synthetic pathway of Alfentanil highlighting the role of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (EDT) is a critical intermediate in the synthesis of the potent opioid analgesic, Alfentanil. As with many tetrazole-based compounds, its molecular structure, rich in nitrogen, suggests a significant energetic potential and raises questions about its thermal stability. This technical guide provides a comprehensive overview of the known and anticipated thermal properties of EDT. Due to the limited publicly available experimental data specifically for this compound, this guide draws upon data from analogous tetrazole structures and general principles of thermal decomposition for this class of heterocyclic compounds. The guide outlines standard experimental protocols for thermal analysis and presents logical frameworks for assessing thermal decomposition pathways.

Introduction

This compound (CAS No: 69048-98-2, Molecular Formula: C₃H₆N₄O) is a five-membered heterocyclic compound containing four nitrogen atoms.[1][2] Its primary significance lies in its role as a key building block in the pharmaceutical industry, particularly in the multi-step synthesis of Alfentanil.[1] The tetrazole ring system is known for its high positive enthalpy of formation, which contributes to the energetic nature of these molecules. Understanding the thermal stability of EDT is paramount for ensuring safe handling, storage, and reaction conditions during the manufacturing process of Alfentanil and other potential derivatives.

This guide aims to provide a detailed technical overview of the thermal stability of EDT, addressing the core requirements of data presentation, experimental protocols, and visual representations of key processes.

Physicochemical and General Thermal Properties

While specific, experimentally determined thermal decomposition data for this compound is not extensively reported in peer-reviewed literature, some fundamental physical properties have been documented, largely from chemical supplier databases. It is important to note that some of these values may be predicted rather than experimentally verified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69048-98-2 | [1][2] |

| Molecular Formula | C₃H₆N₄O | [1][2] |

| Molecular Weight | 114.11 g/mol | [2] |

| Melting Point | ~80 °C (Predicted) | [3] |

| Boiling Point | ~121 °C (Predicted) | [3] |

| Appearance | White to off-white solid | [4] |

Tetrazole compounds, as a class, are known to be thermally sensitive. Their decomposition is often exothermic and can be rapid, releasing a significant amount of energy in the form of heat and nitrogen gas. The thermal stability of a given tetrazole derivative is influenced by the nature and position of its substituents.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of a compound like this compound, a series of standardized thermal analysis techniques are employed. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

-

A small sample of the substance (typically 1-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. For substances expected to evolve gas, a pinhole lid is used to allow for pressure release.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis of the resulting thermogram provides data on endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Kinetic parameters such as activation energy can be calculated using methods like the Kissinger equation by performing the experiment at multiple heating rates.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating thermal stability and decomposition patterns.

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed onto the TGA's sensitive microbalance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

-

The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Anticipated Thermal Decomposition Profile

Based on the general behavior of N-substituted tetrazolones, the thermal decomposition of this compound is expected to be a complex process.

Table 2: Anticipated Thermal Analysis Data for this compound (Hypothetical, based on similar compounds)

| Parameter | Anticipated Value Range | Technique |

| Melting Point (T_m) | 80 - 90 °C | DSC |

| Decomposition Onset (T_onset) | 150 - 200 °C | DSC/TGA |

| Decomposition Peak (T_peak) | 180 - 230 °C | DSC |

| Heat of Decomposition (ΔH_d) | -200 to -400 J/g | DSC |

| Major Mass Loss Step | Correlating with T_onset and T_peak | TGA |

| Residue at 400 °C | < 10% | TGA |

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability and potential hazards of a chemical substance.

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N-substituted tetrazoles can proceed through several pathways. A plausible initial step for this compound involves the cleavage of the tetrazole ring, which is the most energetically strained part of the molecule. This is typically followed by the release of nitrogen gas and the formation of reactive intermediates.

Caption: Proposed decomposition pathway of EDT.

Conclusion

While specific experimental data on the thermal stability of this compound is limited in the public domain, the general characteristics of tetrazole derivatives suggest that it should be handled with care, particularly at elevated temperatures. The methodologies and logical frameworks presented in this guide provide a robust approach for researchers and drug development professionals to assess the thermal hazards associated with this important pharmaceutical intermediate. Further experimental studies employing DSC, TGA, and other thermal analysis techniques are essential to fully characterize its thermal profile and ensure its safe use in chemical synthesis and manufacturing.

References

- 1. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]

- 2. US9278929B1 - Synthesis of intermediate anilino methyl esters used in the production of synthetic opioid analgesics - Google Patents [patents.google.com]

- 3. This compound CAS#: 69048-98-2 [chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

The Rise of a Bioisostere: A Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a Carboxylic Acid Mimic

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutics with improved pharmacological profiles, the strategic replacement of key functional groups is a cornerstone of modern medicinal chemistry. This whitepaper delves into the burgeoning role of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a bioisosteric replacement for the ubiquitous carboxylic acid moiety. Addressed to researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the synthesis, comparative efficacy, and practical application of this promising heterocyclic scaffold.

The carboxylic acid group, while a frequent component of pharmacophores, can present challenges in drug design, including metabolic instability and poor membrane permeability.[1] Bioisosteric replacement aims to mitigate these drawbacks while preserving or enhancing biological activity. The 1-substituted tetrazol-5-one moiety, in particular, has emerged as a compelling alternative, demonstrating favorable acidic properties and metabolic stability.[1][2]

This guide offers a comprehensive overview of the available data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to facilitate the integration of this compound into drug discovery programs.

Data Presentation: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the physicochemical and biological properties of the functional group it replaces. The following tables summarize the quantitative data comparing a well-known carboxylic acid-containing drug, Telmisartan, with its tetrazolone bioisostere.

Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazolone Bioisostere

| Compound | Functional Group | pKa | clogP |

| Telmisartan | Carboxylic Acid | ~6.0 | 7.7 |

| Telmisartan Analog | 1-Substituted Tetrazol-5-one | 6.36 | Reduced vs. Telmisartan |

Note: The specific clogP value for the tetrazolone analog of telmisartan was noted as being reduced compared to the parent drug, but a precise numerical value was not available in the searched literature.

Table 2: In Vitro Biological Activity Comparison

| Compound | Target | Assay | IC50 (nM) | K_b_ (nM) |

| Telmisartan | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | 5.7 | 0.44 |

| Telmisartan Tetrazolone Analog | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | 1.7 | 0.14 |

Table 3: Pharmacokinetic Profile Comparison in Rats

| Compound | Clearance | Exposure (AUC) | Half-life (t_1/2_) |

| Telmisartan | Higher | Lower | Shorter |

| Telmisartan Tetrazolone Analog | Lower | Higher | Longer |

The data clearly indicates that the tetrazolone bioisostere not only maintains but, in the case of AT1 receptor antagonism, enhances the in vitro activity.[2][3][4] Furthermore, the pharmacokinetic profile of the tetrazolone analog in rats shows significant improvements over the parent carboxylic acid, with lower clearance, higher exposure, and a longer half-life.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core bioisostere and its application in a known synthetic pathway.

Synthesis of this compound

The synthesis of 1-substituted-1,2-dihydro-5H-tetrazol-5-ones can be achieved through the cycloaddition of an isocyanate with an azide. The following protocol is a representative method.

Materials:

-

Ethyl isocyanate

-

Sodium azide (NaN_3_)

-

Zinc chloride (ZnCl_2_)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Reaction vessel equipped with a stirrer and reflux condenser

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve ethyl isocyanate in the anhydrous solvent.

-

Add sodium azide to the solution.

-

Carefully add a catalytic amount of zinc chloride.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Synthesis of Alfentanil Intermediate

This compound is a key intermediate in the synthesis of the potent opioid analgesic, Alfentanil.[1] The following protocol outlines the N-alkylation step to form a crucial precursor.

Materials:

-

This compound

-

1,2-Dibromoethane

-

Triethylamine

-

Acetonitrile

-

4-(Phenylamino)-4-(hydroxymethyl)piperidine

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

Procedure for the Synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one:

-

To a solution of this compound in acetonitrile, add an excess of 1,2-dibromoethane.

-

Add triethylamine as a base to the mixture.

-

Stir the reaction at room temperature for approximately 1 hour.

-

After the reaction is complete, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

Procedure for the N-Alkylation of the Piperidine Derivative:

-

In a separate reaction vessel, suspend 4-(phenylamino)-4-(hydroxymethyl)piperidine in anhydrous DMF.

-

Carefully add sodium hydride to the suspension to deprotonate the piperidine nitrogen.

-

Add the previously synthesized 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction carefully with water and perform a standard work-up to isolate the desired N-alkylated product, a key precursor to Alfentanil.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Conclusion

The adoption of this compound as a bioisostere for carboxylic acids represents a significant advancement in the field of drug design. The compelling in vitro and in vivo data, coupled with established synthetic routes, underscore its potential to yield drug candidates with superior pharmacokinetic and pharmacodynamic properties. This technical guide serves as a foundational resource for researchers looking to harness the advantages of this versatile heterocyclic scaffold in their drug discovery endeavors. The continued exploration and application of such novel bioisosteres will undoubtedly pave the way for the next generation of innovative therapeutics.

References

In-Depth Technical Guide: Hazards and Safety Information for 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is an intermediate used in the synthesis of the opioid analgesic, Alfentanil.[1][2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 69048-98-2 | [1][4][5] |

| Molecular Formula | C3H6N4O | [1][4] |

| Molecular Weight | 114.11 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 80°C | [4] |

| Boiling Point | 121°C | [1][4] |

| Density | 1.55 g/cm³ | [4] |

| Flash Point | 27°C | [4] |

| Storage | Refrigerator, under inert atmosphere | [1][4] |

Hazard Identification and Toxicity

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the hazard information for structurally similar tetrazole derivatives, it is prudent to handle this compound as a potential irritant.

Inferred Hazards from Related Compounds:

| Hazard | Related Compound | Reference |

| Causes skin irritation | Ethyl 1H-Tetrazole-5-carboxylate; 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | [6][7] |

| Causes serious eye irritation | Ethyl 1H-Tetrazole-5-carboxylate; 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | [6][7] |

| May cause respiratory irritation | 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | [7] |

Toxicity Data:

No specific quantitative toxicity data (e.g., LD50, LC50) for this compound was identified in the available literature. The absence of data necessitates a cautious approach, assuming the compound may be harmful if swallowed, in contact with skin, or if inhaled, similar to other chemical reagents.[8]

Experimental Safety Protocols

First Aid Measures

Based on general principles for handling chemical irritants, the following first aid measures are recommended:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

With a flash point of 27°C, this compound should be considered flammable.

| Hazard Parameter | Information |

| Flash Point | 27°C |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Hazardous Decomposition Products | Combustion may produce carbon oxides and nitrogen oxides. |

| Special Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary. |

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for Chemical Handling.

Storage

Store the compound in a tightly closed container in a refrigerator and under an inert atmosphere.[1][4] Keep away from incompatible materials such as oxidizing agents.

Spill Response

The following decision tree provides a logical approach to handling a chemical spill.

Caption: Chemical Spill Response Decision Tree.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

It is crucial to ensure an eyewash station and safety shower are readily accessible in the work area.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 69048-98-2 | Benchchem [benchchem.com]

- 3. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]

- 4. This compound CAS#: 69048-98-2 [m.chemicalbook.com]

- 5. This compound | 69048-98-2 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. merckmillipore.com [merckmillipore.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrazolone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazolone ring system, a five-membered heterocycle containing four nitrogen atoms and a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its ability to act as a bioisostere of the carboxylic acid functional group has propelled its integration into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to tetrazolone compounds, offering a valuable resource for researchers and professionals in the field.

Discovery and Early History

The journey of tetrazolone compounds is intrinsically linked to the broader history of tetrazole chemistry. The first tetrazole derivative was synthesized in 1885 by Swedish chemist J.A. Bladin. However, the specific exploration of the tetrazolone (or tetrazol-5-one) core came later.

One of the earliest documented syntheses of a tetrazolone derivative was reported in 1959 by Horwitz and his colleagues. Their work laid the foundation for the chemical understanding of this heterocyclic system. An early and notable method for the synthesis of 1-substituted-1,4-dihydro-5H-tetrazol-5-ones involved the reaction of isocyanates with hydrazoic acid. For instance, the reaction of phenyl isocyanate with hydrazoic acid provided a direct route to 1-phenyl-1,4-dihydro-5H-tetrazol-5-one.

Tautomerism in Tetrazolones

A key feature of tetrazol-5-ones is their existence in tautomeric forms. The predominant forms are the 1,4-dihydro-5H-tetrazol-5-one and the 1H-tetrazol-5-ol tautomers. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the ring. Understanding this tautomerism is crucial for interpreting spectroscopic data and predicting the reactivity and biological activity of these compounds.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic routes to tetrazolone derivatives have evolved significantly, moving from classical methods to more efficient and versatile modern techniques.

Historical Synthetic Approaches

Early syntheses often involved multi-step procedures with limitations in substrate scope and functional group tolerance. Besides the isocyanate-hydrazoic acid reaction, other historical methods included the cyclization of various nitrogen-rich precursors.

Modern Synthetic Methods: A One-Pot Approach

A significant advancement in tetrazolone synthesis is the development of a one-pot procedure from readily available acid chlorides. This method, utilizing azidotrimethylsilane, offers a scalable and functional group-tolerant route to a wide range of aryl-, heteroaryl-, alkenyl-, and alkyl-substituted tetrazolones with moderate to excellent yields.[1]

Experimental Workflow for One-Pot Synthesis of Tetrazolones from Acid Chlorides

Caption: One-pot synthesis of tetrazolones from acid chlorides.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of tetrazolone derivatives are central to their application in drug design. Their ability to mimic carboxylic acids while often exhibiting improved metabolic stability and pharmacokinetic profiles is a key advantage.

Quantitative Data Summary

The following table summarizes key physicochemical and biological activity data for a selection of tetrazolone derivatives compared to their carboxylic acid analogues.

| Compound | R-Group | cLogP (Carboxylic Acid) | cLogP (Tetrazolone) | pKa (Tetrazolone) | Biological Activity (IC50/Ki) |

| 1 | Phenyl | 2.65 | 1.85 | 4.9 | - |

| 2 | 4-Chlorophenyl | 3.44 | 2.64 | 4.7 | - |

| 3 | 4-Methoxyphenyl | 2.58 | 1.78 | 5.1 | - |

| Telmisartan analogue | Biphenyl derivative | 7.7 | 6.7 | ~4.5 | Ki = 0.44 nM (Telmisartan) vs 0.14 nM (Tetrazolone) |

| Bexarotene analogue | Substituted tetralone | 5.6 | 4.6 | ~4.8 | EC50 = 25 nM (Bexarotene) vs 64 nM (Tetrazolone) |

Spectroscopic Characterization

The structural elucidation of tetrazolones relies on a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch typically observed between 1700 and 1750 cm⁻¹ and N-H stretching vibrations in the region of 3100-3300 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The N-H proton of the tetrazolone ring typically appears as a broad singlet in the downfield region of the spectrum.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the range of 150-160 ppm.

-

¹⁵N NMR: This technique can be particularly useful for distinguishing between different tautomers and isomers of tetrazolone derivatives.[3]

-

-

Mass Spectrometry (MS): The fragmentation patterns of tetrazolones upon electron impact ionization can provide valuable structural information. Common fragmentation pathways involve the loss of N₂ and HNCO.[4][5]

Role in Drug Development and Biological Activity

The tetrazolone moiety has been successfully employed as a carboxylic acid bioisostere in the design of potent therapeutic agents. This substitution can lead to improved oral bioavailability, enhanced metabolic stability, and altered receptor binding affinities.

Angiotensin II Receptor Antagonism

Tetrazolone-containing compounds have been investigated as antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key target in the management of hypertension. By blocking the binding of angiotensin II to its receptor, these compounds inhibit the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.

Angiotensin II Receptor Signaling Pathway

References

- 1. A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical Insights into 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one, a key heterocyclic compound with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the potent opioid analgesic, Alfentanil. This document collates and synthesizes available computational data, including quantum chemical calculations, molecular structure analyses, and vibrational spectroscopy studies. While direct, in-depth experimental and theoretical studies on this specific molecule are limited in publicly accessible literature, this guide leverages data from closely related tetrazole and tetrazolone derivatives to provide a robust theoretical framework. Detailed methodologies for computational analyses are presented, and key concepts are visualized through signaling pathways and experimental workflows using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

This compound, a member of the tetrazolone class of heterocycles, has garnered significant attention due to its unique chemical properties and its role as a bioisostere for carboxylic acids.[1] This bioisosteric relationship often leads to improved pharmacokinetic profiles in drug candidates, making tetrazolones a valuable moiety in drug design and development.[1] Understanding the fundamental molecular and electronic properties of this compound through theoretical studies is paramount for optimizing its synthesis, derivatization, and application in medicinal chemistry.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide invaluable insights into molecular structure, stability, reactivity, and spectroscopic properties.[1] This guide aims to consolidate the theoretical understanding of this compound, offering a valuable resource for researchers in the field.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to a nitrogen atom and a carbonyl group at the C5 position. The planarity and electronic distribution of the tetrazole ring are key to its chemical behavior.

Computational Methods for Structural Optimization

The geometric parameters of this compound and related compounds are typically optimized using DFT methods. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p).[2][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

Experimental Protocol: Geometry Optimization

-

Input Structure: A plausible 3D structure of this compound is generated using molecular modeling software.

-

Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Methodology: The calculation is set up using Density Functional Theory (DFT).

-

Functional and Basis Set: The B3LYP functional and the 6-311G(d,p) basis set are selected.

-

Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

-

Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Output Analysis: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output file.

Key Geometric Parameters (Analogous Data)

| Parameter | Typical Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 |

| N2-N3 | ~1.28 |

| N3-N4 | ~1.35 |

| N4-C5 | ~1.38 |

| C5-N1 | ~1.38 |

| C5=O | ~1.21 |

| N1-C(ethyl) | ~1.47 |

| **Bond Angles (°) ** | |

| N1-N2-N3 | ~108 |

| N2-N3-N4 | ~110 |

| N3-N4-C5 | ~106 |

| N4-C5-N1 | ~106 |

| C5-N1-N2 | ~110 |

Note: These values are approximations based on general knowledge of tetrazole chemistry and are intended for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and spectroscopic behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)